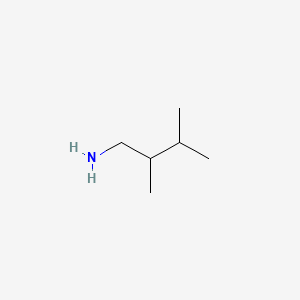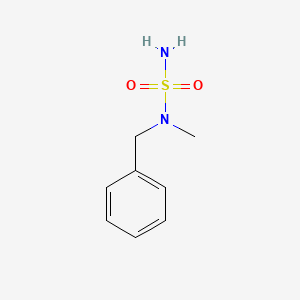
5-(3-Fluorophenyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(3-Fluorophenyl)pyridin-2-amine" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the fluorophenyl group suggests that the compound may exhibit unique electronic and structural properties due to the electron-withdrawing nature of the fluorine atom.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multistep reactions, starting from simple precursors such as aminopyridines, acetophenones, or chloroacetyl chloride. For instance, a series of 2,6-disubstituted 4-amino pyridines were prepared through a domino process involving C-F bond breaking under noble metal-free conditions . Similarly, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was reported, which involved the formation of a complex with ZnCl2 . These methods could potentially be adapted for the synthesis of "5-(3-Fluorophenyl)pyridin-2-amine."
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For example, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was examined using single-crystal X-ray diffraction, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding . These structural features are crucial for understanding the behavior of "5-(3-Fluorophenyl)pyridin-2-amine" in different environments.
Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions, often acting as ligands in coordination complexes or as intermediates in organic synthesis. For example, the ligand diphenylphosphino(phenyl pyridin-2-yl methylene)amine was synthesized and used to form palladium(II) complexes, which were investigated for their reactivity towards CO and tBuNC . The reactivity of "5-(3-Fluorophenyl)pyridin-2-amine" would likely be influenced by the presence of the electron-withdrawing fluorophenyl group, potentially affecting its coordination chemistry and reactivity in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents. For instance, the compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex exhibited a significant difference in melting and solidification points, as well as changes in photoluminescence properties upon transitioning from solution to the solid state . These properties are indicative of the complex behavior that "5-(3-Fluorophenyl)pyridin-2-amine" may exhibit, including its solubility, melting point, and potential fluorescence.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A novel series of amine derivatives related to 5-(3-Fluorophenyl)pyridin-2-amine were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. Compounds demonstrated significant cytotoxicity, with particular derivatives showing high efficacy against HepG2 and Caco-2 cell lines, suggesting their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017). Another study focused on the switch of activity from p38MAP kinase to important cancer kinases by modifying the structure of related compounds, highlighting the versatility of these molecules in targeting different pathways relevant to cancer therapy (Abu Thaher et al., 2012).
Catalysis and Chemical Synthesis
Research into the catalyst-free amination of 2-fluoropyridine and 2-fluoro-5-halopyridines with adamantane amines demonstrated the feasibility of generating N-(pyridin-2-yl) derivatives without the need for a catalyst. This process is significant for the synthesis of various organic compounds, indicating the broad utility of fluorophenylpyridin amines in organic synthesis (Abel et al., 2015).
Fluorescent pH Sensors
The synthesis and characterization of triphenylamine derivatives, including those functionalized with fluorophenyl groups, were explored for their photophysical properties. These compounds, especially those with pyridinyl groups, demonstrated pH-dependent absorptions and emissions, making them suitable for applications as fluorescent pH sensors (Hu et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNYVLPUTIYSSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602410 |
Source


|
| Record name | 5-(3-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)pyridin-2-amine | |
CAS RN |
866620-27-1 |
Source


|
| Record name | 5-(3-Fluorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866620-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Fluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)

![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)






![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)


